molecular formula C24H27FN4O4 B11055016 4-[(4-Fluorophenyl)amino]-1-[1-(4-methoxybenzyl)-2,5-dioxopyrrolidin-3-yl]piperidine-4-carboxamide

4-[(4-Fluorophenyl)amino]-1-[1-(4-methoxybenzyl)-2,5-dioxopyrrolidin-3-yl]piperidine-4-carboxamide

Cat. No.: B11055016
M. Wt: 454.5 g/mol
InChI Key: JFSVKUJFHINTCE-UHFFFAOYSA-N
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Description

4-[(4-Fluorophenyl)amino]-1-[1-(4-methoxybenzyl)-2,5-dioxopyrrolidin-3-yl]piperidine-4-carboxamide is a complex organic compound with potential applications in various fields of scientific research. This compound features a piperidine ring substituted with a fluorophenyl group and a methoxybenzyl group, making it a unique molecule with interesting chemical properties.

Preparation Methods

The synthesis of 4-[(4-Fluorophenyl)amino]-1-[1-(4-methoxybenzyl)-2,5-dioxopyrrolidin-3-yl]piperidine-4-carboxamide involves multiple steps, starting from readily available starting materials. The synthetic route typically includes:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced via a nucleophilic substitution reaction using a fluorinated aromatic compound.

    Attachment of the Methoxybenzyl Group: The methoxybenzyl group is attached through a Friedel-Crafts alkylation reaction.

    Formation of the Carboxamide Group: The carboxamide group is formed by reacting the intermediate with an appropriate amine under suitable conditions.

Industrial production methods may involve optimization of these steps to improve yield and reduce costs.

Chemical Reactions Analysis

4-[(4-Fluorophenyl)amino]-1-[1-(4-methoxybenzyl)-2,5-dioxopyrrolidin-3-yl]piperidine-4-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced products.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common reagents and conditions for these reactions include acidic or basic environments, solvents like dichloromethane or ethanol, and catalysts such as palladium or platinum.

Scientific Research Applications

4-[(4-Fluorophenyl)amino]-1-[1-(4-methoxybenzyl)-2,5-dioxopyrrolidin-3-yl]piperidine-4-carboxamide has several scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: The compound is investigated for its potential therapeutic effects, such as anti-inflammatory, analgesic, or anticancer properties.

    Industry: It is used in the development of new materials and as a precursor for the synthesis of industrial chemicals.

Mechanism of Action

The mechanism of action of 4-[(4-Fluorophenyl)amino]-1-[1-(4-methoxybenzyl)-2,5-dioxopyrrolidin-3-yl]piperidine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

4-[(4-Fluorophenyl)amino]-1-[1-(4-methoxybenzyl)-2,5-dioxopyrrolidin-3-yl]piperidine-4-carboxamide can be compared with similar compounds, such as:

  • 4-[(4-Fluorophenyl)amino]-1-[1-(4-methoxybenzyl)-2,5-dioxopyrrolidin-3-yl]piperidine-4-carboxylate
  • 4-[(4-Fluorophenyl)amino]-1-[1-(4-methoxybenzyl)-2,5-dioxopyrrolidin-3-yl]piperidine-4-carboxylamide

These compounds share similar structural features but may differ in their chemical properties and biological activities. The uniqueness of this compound lies in its specific substitution pattern and the resulting effects on its reactivity and interactions with biological targets.

Properties

Molecular Formula

C24H27FN4O4

Molecular Weight

454.5 g/mol

IUPAC Name

4-(4-fluoroanilino)-1-[1-[(4-methoxyphenyl)methyl]-2,5-dioxopyrrolidin-3-yl]piperidine-4-carboxamide

InChI

InChI=1S/C24H27FN4O4/c1-33-19-8-2-16(3-9-19)15-29-21(30)14-20(22(29)31)28-12-10-24(11-13-28,23(26)32)27-18-6-4-17(25)5-7-18/h2-9,20,27H,10-15H2,1H3,(H2,26,32)

InChI Key

JFSVKUJFHINTCE-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CN2C(=O)CC(C2=O)N3CCC(CC3)(C(=O)N)NC4=CC=C(C=C4)F

Origin of Product

United States

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